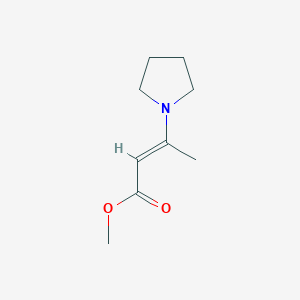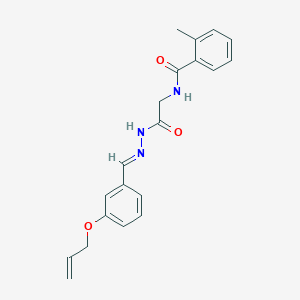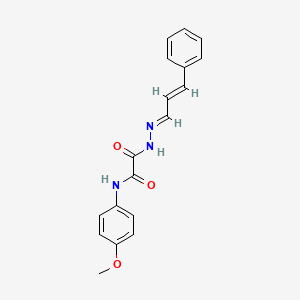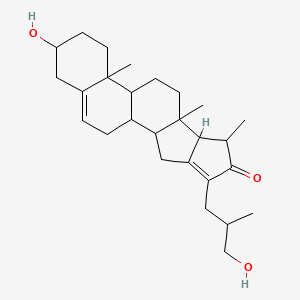
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)-: is an organic compound with the molecular formula C9H15NO2 It is a derivative of butenoic acid, featuring a pyrrolidinyl group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- typically involves the esterification of 2-butenoic acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-butenoic acid derivatives.
Reduction: Formation of 2-butenol derivatives.
Substitution: Formation of various substituted pyrrolidinyl esters.
科学的研究の応用
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- 2-Butenoic acid, 3-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
- 2-Butenoic acid, 3-(1-pyrrolidinyl)-, ethyl ester
- 2-Butenoic acid, 3-(1-pyrrolidinyl)-, propyl ester
Uniqueness
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and reactivity in various environments.
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
methyl (E)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7+ |
InChIキー |
UTIVUPFHBDCEGI-BQYQJAHWSA-N |
異性体SMILES |
C/C(=C\C(=O)OC)/N1CCCC1 |
正規SMILES |
CC(=CC(=O)OC)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Diethylamino)-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12008762.png)

![Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008777.png)
![N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12008780.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008789.png)



![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008818.png)

![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)


